![molecular formula C11H13ClN2O2 B6645401 3-[(2-chloroacetyl)amino]-N,4-dimethylbenzamide](/img/structure/B6645401.png)
3-[(2-chloroacetyl)amino]-N,4-dimethylbenzamide
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Overview
Description
3-[(2-chloroacetyl)amino]-N,4-dimethylbenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloroacetyl group attached to an amino group, which is further connected to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-chloroacetyl)amino]-N,4-dimethylbenzamide typically involves the reaction of 3-amino-N,4-dimethylbenzamide with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-amino-N,4-dimethylbenzamide+chloroacetyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. Solvent-free methods or the use of green solvents can also be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-[(2-chloroacetyl)amino]-N,4-dimethylbenzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be replaced by other nucleophiles such as amines, thiols, or alcohols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxide derivatives or reduction to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, thiols, or primary amines in the presence of a base.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted amides, thioamides, or esters.
Hydrolysis: Formation of 3-amino-N,4-dimethylbenzoic acid and chloroacetic acid.
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of amines.
Scientific Research Applications
3-[(2-chloroacetyl)amino]-N,4-dimethylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study enzyme inhibition and protein labeling due to its reactive chloroacetyl group.
Industrial Applications: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(2-chloroacetyl)amino]-N,4-dimethylbenzamide involves the reactivity of the chloroacetyl group. This group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-chloroacetyl)amino]-N-methylbenzamide
- 3-[(2-chloroacetyl)amino]-N,4-diethylbenzamide
- 3-[(2-chloroacetyl)amino]-N,4-dimethoxybenzamide
Uniqueness
3-[(2-chloroacetyl)amino]-N,4-dimethylbenzamide is unique due to its specific substitution pattern on the benzamide ring, which can influence its reactivity and biological activity. The presence of the dimethyl groups can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
3-[(2-chloroacetyl)amino]-N,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-7-3-4-8(11(16)13-2)5-9(7)14-10(15)6-12/h3-5H,6H2,1-2H3,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJYBNUUOUURMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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